N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22-16(4-6-21-22)15-7-14(10-19-12-15)11-20-17(23)8-13-3-2-5-18-9-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCZQJKREZPWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine aldehyde in the presence of a base to form the desired intermediate.
Formation of the acetamide group: The intermediate is then reacted with an acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated products.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide. For instance, a related compound demonstrated moderate cytostatic activity against various cancer cell lines in the National Cancer Institute's NCI-60 panel, with inhibition growth percentages (IGP) observed at 10% or higher for certain cell lines, indicating promising anticancer properties .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential activity against inflammatory pathways. Research has shown that related compounds can inhibit key enzymes involved in inflammation, such as p38 MAPK and phosphodiesterase 4 (PDE4), which are critical targets in treating diseases like rheumatoid arthritis and other inflammatory conditions .
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of pyridine-based compounds, N-(5-amino-1H-pyrazol-3-yl)pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected the compounds' potency against breast cancer cells, with some derivatives achieving over 20% IGP .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on a series of pyridine derivatives, including those similar to this compound. These compounds were tested for their ability to inhibit TNF-alpha release in vitro. The results demonstrated that certain derivatives effectively reduced TNF-alpha levels, suggesting a viable approach for developing new anti-inflammatory drugs .
Conclusion and Future Directions
This compound exhibits significant potential in medicinal chemistry due to its promising anticancer and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy. Future studies should focus on detailed pharmacokinetic evaluations and clinical trials to assess its safety and effectiveness in humans.
Mechanism of Action
The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core motifs with several pyridinyl and pyrazolyl acetamides (Table 1). Key differences lie in substituent positions and side-chain modifications:
Key Observations :
- Pyridine Positioning : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may influence binding orientation in enzyme pockets, as seen in SARS-CoV-2 M<sup>pro</sup> inhibitors .
- Substituent Effects: Methyl-pyrazole substitution (vs. thiophene or cyanophenyl in ) could enhance metabolic stability compared to electron-deficient groups.
Pharmacological and Binding Properties
- SARS-CoV-2 M<sup>pro</sup> Inhibition : Analogs like 5RGZ and 5RH1 bind to the lateral pocket of SARS-CoV-2 M<sup>pro</sup> via pyridine-HIS163 interactions and acetamide-ASN142/GLN189 hydrogen bonds . The target compound’s pyridine-pyrazole system may mimic this binding but with altered steric or electronic effects.
- Antibacterial Activity: N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) is a precursor to oxazolidinone antibiotics , suggesting the target compound’s acetamide linker could be optimized for similar applications.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole moiety and two pyridine rings. Its molecular formula is , with a molecular weight of approximately 305.38 g/mol. The specific arrangement of functional groups contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the aliphatic amide pharmacophore is crucial for enhancing antimicrobial activity, as demonstrated in several synthesized derivatives .
2. Anti-inflammatory Effects
The pyrazole nucleus is known for its anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit inflammatory responses in animal models. For example, studies have reported that certain pyrazole derivatives can significantly reduce carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Potential
There is growing interest in the anticancer potential of pyrazole-containing compounds. Research indicates that specific derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and proliferative pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses related to inflammation and cancer.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. One derivative demonstrated significant activity, indicating that modifications in the amide linkage could enhance antimicrobial properties .
Case Study 2: Anti-inflammatory Activity
In another investigation, a group of researchers tested a novel series of pyrazole derivatives for their anti-inflammatory effects using a mouse model. The results showed that specific compounds exhibited comparable efficacy to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
